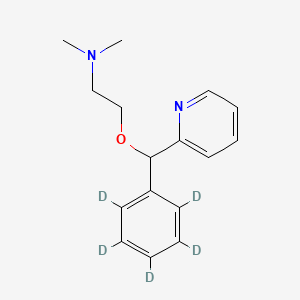
Desmethyl Doxylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Doxylamine-d5 is a deuterated analog of Desmethyl Doxylamine, which is an impurity of Doxylamine. Doxylamine is a first-generation antihistamine commonly used as a sedative and antihistaminic agent. The deuterated form, this compound, is primarily used in research settings, particularly in proteomics and pharmacokinetics studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Doxylamine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Doxylamine. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing the cost of deuterium incorporation. The production methods are often proprietary and involve advanced techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Doxylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Desmethyl Doxylamine-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated drugs within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability .
Wirkmechanismus
Desmethyl Doxylamine-d5, like its non-deuterated counterpart, acts as a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby reducing the effects of histamine in the body. This results in its sedative and antihistaminic properties. The deuterium atoms in this compound may alter its pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Doxylamine: The parent compound, used as an antihistamine and sedative.
Desmethyl Doxylamine: The non-deuterated analog, used in similar research applications.
Doxylamine-d5: Another deuterated analog, used in pharmacokinetic studies
Uniqueness: Desmethyl Doxylamine-d5 is unique due to its selective deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for studying drug interactions and pharmacokinetics .
Eigenschaften
Molekularformel |
C16H20N2O |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-pyridin-2-ylmethoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/i3D,4D,5D,8D,9D |
InChI-Schlüssel |
OKKTWMJPOLLMMV-YQYLVRRTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=N2)OCCN(C)C)[2H])[2H] |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



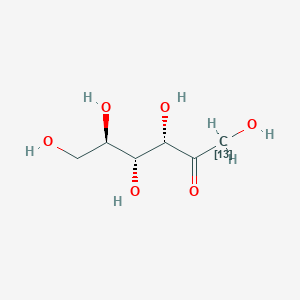
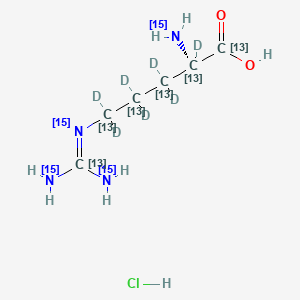

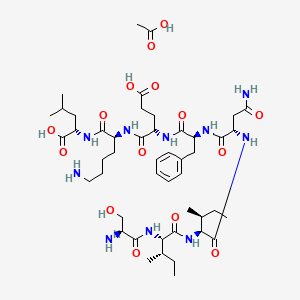
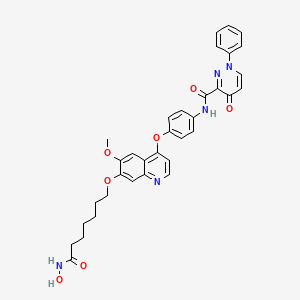
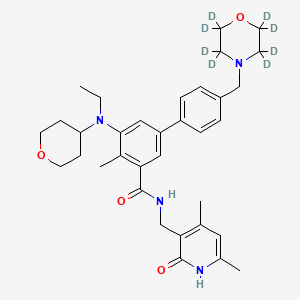
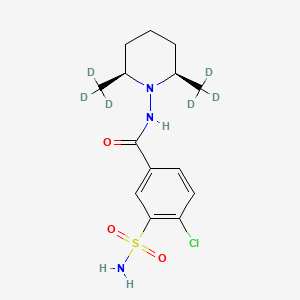

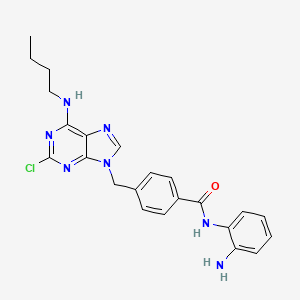
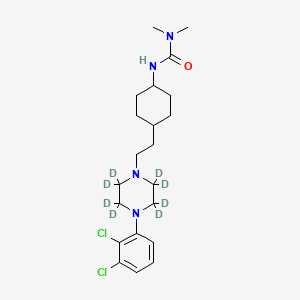
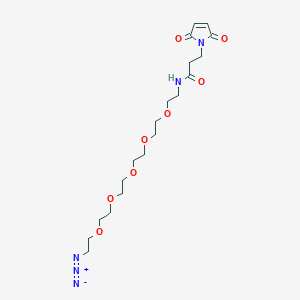
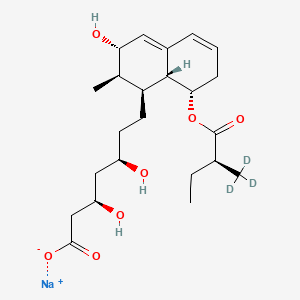
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
